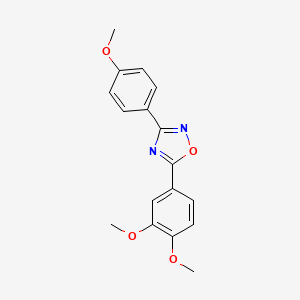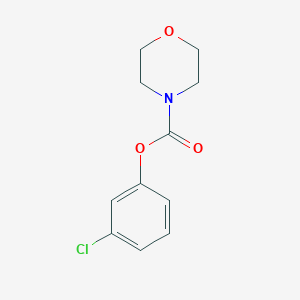
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole and related compounds typically involves cyclization reactions of benzoylbenzohydrazides in the presence of specific reagents such as SOCl2. These reactions result in compounds that exhibit spectral luminescent properties, making them candidates for applications in luminescent materials and organic electronics (Mikhailov et al., 2018).
Molecular Structure Analysis
The molecular structure of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole includes oxadiazole as the core ring, substituted with dimethoxy and methoxy phenyl rings. This configuration is crucial for its chemical and physical properties. Detailed structural analyses, including single-crystal X-ray diffraction, have been performed to elucidate the geometric parameters and molecular conformations of similar compounds, providing insights into their stability and reactivity patterns (Şahin et al., 2011).
Chemical Reactions and Properties
Compounds in the 1,2,4-oxadiazole class, including 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, engage in various chemical reactions due to their oxadiazole core. These reactions can include nucleophilic substitution and electrophilic addition, depending on the substituents and reaction conditions. The presence of methoxy groups in the molecule influences its reactivity, making it a versatile intermediate for further chemical modifications (Kreher et al., 2004).
Physical Properties Analysis
The physical properties of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, such as melting point, solubility, and spectral characteristics, are significantly influenced by its molecular structure. These properties are essential for determining its suitability in various applications, from organic semiconductors to pharmaceutical formulations. Research on similar oxadiazole derivatives has provided valuable data on their thermodynamic properties, including stability and phase behavior under different conditions (Bouklah et al., 2006).
Chemical Properties Analysis
The chemical properties of 5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole, such as acidity, basicity, and reactivity towards various reagents, are pivotal for its functionalization and application development. Investigations into similar oxadiazole-based compounds have shed light on their reactivity patterns, enabling the synthesis of a wide array of derivatives with tailored properties for specific uses (Dinesha et al., 2014).
Propriétés
IUPAC Name |
5-(3,4-dimethoxyphenyl)-3-(4-methoxyphenyl)-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16N2O4/c1-20-13-7-4-11(5-8-13)16-18-17(23-19-16)12-6-9-14(21-2)15(10-12)22-3/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMCSHIHIEZSLET-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3=CC(=C(C=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-fluoro-N-[3-(2-oxo-1-pyrrolidinyl)phenyl]benzenesulfonamide](/img/structure/B5671822.png)
![N-[2-(4-fluorophenyl)ethyl]-3,5-dimethyl-4-isoxazolecarboxamide](/img/structure/B5671826.png)

![1-(cyclobutylcarbonyl)-4-{[1-(2-furylmethyl)-4-piperidinyl]carbonyl}-1,4-diazepane](/img/structure/B5671830.png)
![4-{[3-(hydroxymethyl)-3-(2-methoxyethyl)-1-piperidinyl]methyl}-N-methylbenzenesulfonamide](/img/structure/B5671836.png)
![methyl (10-cyano-4-oxo-6,7,8,9-tetrahydropyrimido[4,5-b]indolizin-3(4H)-yl)acetate](/img/structure/B5671842.png)

![methyl 5-[(3-chloro-4-methylbenzoyl)amino]-2-(4-morpholinyl)benzoate](/img/structure/B5671866.png)
![N-methyl-3-[4-(4-methylphenyl)-1-oxo-2(1H)-phthalazinyl]propanamide](/img/structure/B5671874.png)

![3-(1-butyl-1H-imidazol-2-yl)-1-{[3-(trifluoromethyl)-1,2,4-oxadiazol-5-yl]methyl}piperidine](/img/structure/B5671895.png)
![7-(2,1,3-benzoxadiazol-4-ylmethyl)-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5671907.png)
